7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 7-methoxyindole with appropriate alkylating agents under controlled conditions . Another method includes the use of cyclization reactions involving substituted anilines and ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cell growth in certain studies .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: A closely related compound with similar biological activities.
3,3,4-Trimethylindole: Another indole derivative with comparable chemical properties.
Uniqueness
7-Methoxy-3,3,4-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
7-methoxy-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-8-5-6-9(14-4)11-10(8)12(2,3)7-13-11/h5-6,13H,7H2,1-4H3 |
InChI Key |
VFKUAKXPNTUIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)NCC2(C)C |
Origin of Product |
United States |
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